1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-1-propan-2-yl-2-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)15-11(16)6-10(13(17)18)12(15)9-4-3-5-14-7-9/h3-5,7-8,10,12H,6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUYFGAFMDHVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(C(CC1=O)C(=O)O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the enantioselective Michael addition reaction, where 4-alkyl-substituted 4-oxo-2-enoates react with nitroalkanes in the presence of an organocatalyst . This reaction yields highly enantiomerically enriched pyrrolidine-3-carboxylic acids. The reaction conditions often include the use of solvents like 1-propanol and catalysts such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is explored for its potential therapeutic applications, particularly in treating diseases such as cancer and infections. Its derivatives are being studied for antiviral , anticancer , and antimicrobial properties.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on cancer cell proliferation through the modulation of specific molecular targets involved in cell cycle regulation.
Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the creation of diverse derivatives.
Table: Common Reactions Involving the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduction of additional functional groups | Potassium permanganate, chromium trioxide |
| Reduction | Conversion of keto groups to hydroxyl groups | Sodium borohydride, lithium aluminum hydride |
| Substitution | Introduction of new functional groups | Halogens, alkylating agents |
Biological Research
The compound's interaction with biological systems is under investigation to understand its mechanism of action. The structural features allow it to bind to various receptors and enzymes, potentially modulating their activity.
Material Science
In addition to its pharmaceutical applications, this compound is being evaluated for its utility in developing new materials and as a catalyst in certain chemical reactions.
Similar Compounds
This compound can be compared with other pyrrolidine derivatives like pyrrolidine-2,5-dione and indole derivatives.
| Compound Name | Biological Activity |
|---|---|
| Pyrrolidine-2,5-dione | Versatile scaffold in drug discovery |
| Indole derivatives | Known for diverse antiviral and anticancer properties |
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological activity compared to similar compounds.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the pyridin-3-yl group are key structural features that enable the compound to bind to various receptors and enzymes. This binding can modulate the activity of these targets, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and applications of 1-isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid with analogous pyrrolidine derivatives:
*Molecular formula and weight estimated based on substituent contributions.
Structural and Functional Analysis
Substituent Effects on Polarity and Solubility: The pyridin-3-yl group in the target compound introduces aromaticity and basicity, enhancing water solubility compared to purely aliphatic analogs (e.g., 1-methyl or 1-isopropyl derivatives) .
Biological Relevance :
- The pyridine ring may facilitate interactions with metalloenzymes or receptors via coordination or π-stacking, a feature absent in simpler analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid .
- Fluorophenyl derivatives (e.g., CAS 312319-40-7) are often explored for central nervous system (CNS) drugs due to fluorine’s electronegativity and blood-brain barrier penetration .
Synthetic Utility :
Biological Activity
1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by its unique structural features, including a pyrrolidine ring, an isopropyl group, and a pyridin-3-yl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C13H16N2O3
- Molecular Weight : 248.28 g/mol
- CAS Number : 147451-99-8
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated various derivatives of 5-oxopyrrolidine compounds for their cytotoxic effects against human lung adenocarcinoma (A549) cells. The results demonstrated that compounds structurally related to this compound showed potent activity, with specific derivatives reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
Case Study: A549 Cell Line
| Compound | IC50 (µM) | Effect on Non-Cancerous Cells |
|---|---|---|
| Compound 15 | 66% viability | Moderate cytotoxicity |
| Compound 21 | Not specified | Low cytotoxicity |
The study highlighted that certain structural modifications, such as the presence of free amino groups, enhanced anticancer activity while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. A series of tests conducted on various derivatives indicated that certain configurations exhibited selective toxicity towards resistant bacterial strains .
Antimicrobial Efficacy Table
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Selective inhibition | |
| Klebsiella pneumoniae | Moderate inhibition | |
| Escherichia coli | Minimal inhibition |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound can inhibit enzymes involved in cancer cell proliferation and has been noted for its ability to disrupt bacterial cell wall synthesis, leading to cell death .
Research Applications
This compound serves as a valuable scaffold in drug discovery, particularly for developing new anticancer and antimicrobial agents. Its derivatives are being explored for potential therapeutic applications in treating various diseases, including cancer and infections caused by resistant pathogens.
Future Directions
Ongoing research aims to further elucidate the structure–activity relationship (SAR) of this compound and its derivatives. Understanding how modifications influence biological activity will be crucial for optimizing efficacy and minimizing toxicity. Additionally, studies focusing on the pharmacokinetics and bioavailability of these compounds will be essential for their progression into clinical applications.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves cyclization of pyrrolidine precursors with pyridine derivatives. For example, condensation reactions between isopropyl-substituted intermediates (e.g., thiadiazoles) and pyrrolidine carboxylic acids are common. Optimization includes solvent selection (DMF, toluene), temperature control (60–100°C), and catalysts (palladium/copper) to improve yield and selectivity .
- Monitoring : Use TLC for reaction progress and HPLC/NMR for purity validation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : H and C NMR to confirm the pyrrolidine ring conformation, pyridine substitution, and isopropyl group positioning.
- Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., [M+H]+ ion).
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3300 cm) groups .
Q. How does the pyridine moiety influence the compound’s solubility and reactivity?
- Solubility : The pyridine ring enhances polarity, improving solubility in polar solvents (e.g., DMSO, ethanol) compared to purely aliphatic analogs.
- Reactivity : The nitrogen in pyridine acts as a weak base, enabling coordination with metal catalysts or participation in acid-base reactions. This affects substitution patterns in downstream derivatization .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound (e.g., inconsistent IC values in anticancer assays)?
- Approach :
Purity Validation : Re-evaluate compound purity via HPLC (>95%) to exclude impurities as confounding factors .
Assay Conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
Structural Analog Comparison : Compare with 5-oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid (CAS: 914637-50-6), which shows consistent antimicrobial activity in controlled studies .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or bacterial enzymes)?
- Methods :
- Docking Studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase) based on pyridine-pyrrolidine scaffolds.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Critical Factors :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
